1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one
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Overview
Description
1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one is a complex organic compound that features a thiazole ring, a piperazine moiety, and a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with a piperazine derivativeCommon reagents used in these reactions include thionyl chloride, piperazine, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and pyridinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The compound’s ability to modulate enzyme activity makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one is unique due to its combination of a thiazole ring, piperazine moiety, and pyridinone structure. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-17-10-13(23-12)11-19-6-8-20(9-7-19)16(22)14-4-3-5-18(2)15(14)21/h3-5,10H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHXGJWKYIEPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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